3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid
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Overview
Description
3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is a complex organic compound with a molecular formula of C16H12N2O4 This compound is known for its unique structure, which includes a methoxyphenyl group, an oxadiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under reflux conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the oxadiazole ring.
Formation of the Butanamido Linker: The butanamido linker can be formed through an amide coupling reaction between the oxadiazole derivative and a butanoic acid derivative.
Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the butanamido-oxadiazole intermediate with a benzoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under reductive conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)pentanoic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is unique due to its combination of a methoxyphenyl group, an oxadiazole ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C20H19N3O5/c1-27-16-10-8-13(9-11-16)19-22-18(28-23-19)7-3-6-17(24)21-15-5-2-4-14(12-15)20(25)26/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24)(H,25,26) |
InChI Key |
VBJXKSVLMGNKGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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